molecular formula C19H9Cl2N6Na3O10S3 B12742307 Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate CAS No. 85959-03-1

Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate

Cat. No.: B12742307
CAS No.: 85959-03-1
M. Wt: 717.4 g/mol
InChI Key: XZOLNPXOULYRKE-UHFFFAOYSA-K
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Description

Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group (–N=N–) bonding two symmetrical or asymmetrical alkyl or aryl radicals. This compound is widely used in various industries due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate typically involves a multi-step process. The starting materials include 4,6-dichloro-1,3,5-triazine and 4-hydroxynaphthalene-1,5-disulfonic acid. The synthesis begins with the diazotization of 4-hydroxynaphthalene-1,5-disulfonic acid, followed by coupling with 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired azo compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Scientific Research Applications

Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate involves its interaction with molecular targets through the azo bond (–N=N–) and the triazine ring. The compound can form stable complexes with various substrates, affecting their properties and functions. The molecular pathways involved include electron transfer and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-sulfonato-1-naphthyl)azo]naphthalene-2,7-disulfonate
  • Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonato-2-naphthyl)diazenyl]-2,7-naphthalenedisulfonate

Uniqueness

What sets Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate apart from similar compounds is its unique combination of the triazine ring and the azo bond, which provides exceptional stability and vibrant color properties. This makes it particularly valuable in applications requiring long-lasting and intense coloration .

Properties

CAS No.

85959-03-1

Molecular Formula

C19H9Cl2N6Na3O10S3

Molecular Weight

717.4 g/mol

IUPAC Name

trisodium;3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate

InChI

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-8-4-5-12(38(29,30)31)10(6-8)26-27-11-7-14(40(35,36)37)9-2-1-3-13(39(32,33)34)15(9)16(11)28;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3

InChI Key

XZOLNPXOULYRKE-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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